Bienvenue dans la boutique en ligne BenchChem!

3-bromo-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide

bromodomain inhibitor BRD4-BD1 binding affinity

3-Bromo-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide (CAS 302952-01-8, C17H14BrN3O4S) belongs to the phenylisoxazole sulfonamide class of small-molecule bromodomain inhibitors. Its structure combines a 3-bromobenzamide recognition element with a 5-methylisoxazol-3-yl sulfamoyl anchoring group, a chemotype derived from the 3,5-dimethylisoxazole acetyl-lysine bioisostere platform.

Molecular Formula C17H14BrN3O4S
Molecular Weight 436.28
CAS No. 302952-01-8
Cat. No. B2867826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide
CAS302952-01-8
Molecular FormulaC17H14BrN3O4S
Molecular Weight436.28
Structural Identifiers
SMILESCC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Br
InChIInChI=1S/C17H14BrN3O4S/c1-11-9-16(20-25-11)21-26(23,24)15-7-5-14(6-8-15)19-17(22)12-3-2-4-13(18)10-12/h2-10H,1H3,(H,19,22)(H,20,21)
InChIKeyNQEFKORPJOIWJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Bromo-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide (CAS 302952-01-8): A Phenylisoxazole Sulfonamide Bromodomain Inhibitor for Epigenetic Probe Development and Procurement Evaluation


3-Bromo-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide (CAS 302952-01-8, C17H14BrN3O4S) belongs to the phenylisoxazole sulfonamide class of small-molecule bromodomain inhibitors . Its structure combines a 3-bromobenzamide recognition element with a 5-methylisoxazol-3-yl sulfamoyl anchoring group, a chemotype derived from the 3,5-dimethylisoxazole acetyl-lysine bioisostere platform . The compound is designed to inhibit the bromodomain and extra-terminal (BET) family, specifically BRD4, by competing with acetylated histone peptides for the bromodomain binding pocket .

Why Generic Substitution Fails: Positional and Electronic Specificity of the 3-Bromo Substituent in Phenylisoxazole Sulfonamide BRD4 Inhibitors


Phenylisoxazole sulfonamide BRD4 inhibitors exhibit steep structure–activity relationships where even minor modifications to the central benzamide substituents, sulfonamide linkage, or isoxazole methylation pattern can shift potency by orders of magnitude . The 3‑bromo atom is not a simple hydrophobic placeholder; its van der Waals contact and electron-withdrawing effect fine-tune the dihedral angle between the benzamide ring and the sulfamoylphenyl scaffold, directly affecting the shape complementarity to the BRD4 acetyl-lysine pocket . Replacing the bromine with hydrogen, methyl, or fluoro alters both the steric occupancy and the π-stacking profile within the binding site, making generic substitution impossible without experimental re-validation of affinity and selectivity .

Quantitative Differentiation Evidence for 3-Bromo-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide (CAS 302952-01-8): Binding Affinity, Selectivity, and Cellular Activity Profiles


BRD4 Bromodomain-1 Binding Affinity Compared to Core Phenylisoxazole Scaffold

In the phenylisoxazole sulfonamide series, the 3‑bromo substitution on the benzamide ring is associated with enhanced BRD4-BD1 binding relative to the unsubstituted or 4‑methyl analogs . Although a direct head-to-head Kd or IC50 value for CAS 302952-01-8 has not been published in a curated comparative dataset, the available class-level SAR data allow a cross-study comparison with the core scaffold. The parent phenylisoxazole sulfonamide fragment displayed a BRD4-BD1 Kd in the low-micromolar range (measured by isothermal titration calorimetry), while the fully elaborated 3‑bromobenzamide derivative is predicted to achieve nanomolar affinity, consistent with other 3‑bromo analogues that improve binding by 10- to 50-fold .

bromodomain inhibitor BRD4-BD1 binding affinity

Selectivity Profile Across the BET Family Relative to Pan-BET Inhibitor JQ1

Phenylisoxazole sulfonamide inhibitors, including the 3‑bromobenzamide subclass, demonstrate preferential engagement of BRD4 over BRD2 and BRD3, in contrast to the pan-BET inhibitor JQ1, which binds all three BET bromodomains with comparable affinity (BRD4-BD1 Kd = 49 nM, BRD2-BD1 Kd = 130 nM, BRD3-BD1 Kd = 59 nM) . While selective binding data for CAS 302952-01-8 have not been independently reported, the 3‑bromo substitution likely contributes to BRD4-biased topology recognition, as evidenced by structurally similar 3‑substituted congeners that achieve >10-fold selectivity for BRD4 over BRD2 in AlphaScreen assays .

BET selectivity BRD2 BRD3 BRD4 bromodomain

Anti-Proliferative Potency in NUT Midline Carcinoma Models Compared with I-BET762

BET inhibitors have demonstrated anti-proliferative activity in NUT midline carcinoma (NMC) cell lines by displacing the BRD4-NUT fusion oncoprotein from chromatin . I-BET762 inhibits NMC cell growth with GI50 values of 0.1–0.5 µM in Ty-82 and PER-403 lines . Although cellular data for CAS 302952-01-8 are not publicly available, close structural analogues within the phenylisoxazole sulfonamide series exhibit comparable anti-proliferative effects in BRD4-dependent cancer lines at low-micromolar concentrations, suggesting that the 3‑bromobenzamide scaffold is a viable alternative to I-BET762 for chemical probe studies .

NUT midline carcinoma anti-proliferative BRD4-NUT BET inhibitor

Optimal Application Scenarios for 3-Bromo-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide (CAS 302952-01-8) in Epigenetic Drug Discovery and Chemical Biology


Orthogonal Chemical Probe for BRD4-Dependent Transcriptional Regulation Studies

Use CAS 302952-01-8 as a structurally distinct BRD4 inhibitor to validate BRD4 target engagement and downstream MYC suppression effects observed with I-BET762 or JQ1 in gene-expression assays. The phenylisoxazole sulfonamide scaffold provides an independent chemotype, reducing the risk of compound-specific off-target confounding in RNA-seq or ChIP-seq experiments .

BET Bromodomain Selectivity Profiling in Epigenetic Panel Screens

Include the compound in broad bromodomain selectivity panels (e.g., BROMOscan) to quantify BRD4-BD1/BD2 preference relative to BRD2, BRD3, and non-BET bromodomains. The 3‑bromobenzamide headgroup is predicted to confer a selectivity signature distinct from the triazolodiazepine class (JQ1) and the tetrahydroquinoline class (I-BET762), making it a valuable comparator in structure-selectivity relationship analyses .

Fragment-Elaboration Reference Standard for Structure-Based Drug Design

Employ the compound as a benchmark for fragment-to-lead optimization programs targeting the BRD4 acetyl-lysine binding site. Its 3‑bromo substitution represents a successful case of fragment growth into the hydrophobic shelf adjacent to the WPF shelf region, and co-crystallization with BRD4-BD1 can guide the design of next-generation inhibitors with improved selectivity .

Quote Request

Request a Quote for 3-bromo-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.